molecular formula C8H14N4 B11791125 1-((1H-Pyrazol-3-yl)methyl)piperazine

1-((1H-Pyrazol-3-yl)methyl)piperazine

Cat. No.: B11791125
M. Wt: 166.22 g/mol
InChI Key: CWJANZZJSVNHKQ-UHFFFAOYSA-N
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Description

1-((1H-Pyrazol-3-yl)methyl)piperazine is a heterocyclic compound that features a pyrazole ring attached to a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-((1H-Pyrazol-3-yl)methyl)piperazine typically involves the reaction of pyrazole derivatives with piperazine. One common method includes the nucleophilic substitution and cyclization of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . Another method involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .

Industrial Production Methods: For large-scale industrial production, the method involving 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine is preferred due to its simplicity, safety, and cost-effectiveness. This method avoids the use of highly toxic or expensive reagents and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Pyrazol-3-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((1H-Pyrazol-3-yl)methyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a role in inhibiting the DPP-4 enzyme, which is involved in the regulation of glucose metabolism. This inhibition helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .

Comparison with Similar Compounds

Uniqueness: 1-((1H-Pyrazol-3-yl)methyl)piperazine is unique due to its specific structural configuration, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields further highlight its significance .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1H-pyrazol-5-ylmethyl)piperazine

InChI

InChI=1S/C8H14N4/c1-2-10-11-8(1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11)

InChI Key

CWJANZZJSVNHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=NN2

Origin of Product

United States

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